molecular formula C5H10ClNO2S B592366 Thiomorpholine-3-carboxylic acid hydrochloride CAS No. 96612-95-2

Thiomorpholine-3-carboxylic acid hydrochloride

Cat. No.: B592366
CAS No.: 96612-95-2
M. Wt: 183.65
InChI Key: MDEBHEMVODXCAC-UHFFFAOYSA-N
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Description

Thiomorpholine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C5H10ClNO2S. It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiomorpholine-3-carboxylic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of thiomorpholine with chloroacetic acid under acidic conditions. The reaction typically proceeds as follows:

  • Thiomorpholine is reacted with chloroacetic acid in the presence of a strong acid catalyst.
  • The reaction mixture is heated to facilitate the formation of thiomorpholine-3-carboxylic acid.
  • The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes:

  • Mixing thiomorpholine and chloroacetic acid in a reactor.
  • Adding a strong acid catalyst to the mixture.
  • Heating the reactor to the desired temperature to promote the reaction.
  • Isolating the product and purifying it through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: Thiomorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiomorpholine derivatives with different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine derivatives with altered functional groups.

    Substitution: Compounds with new functional groups replacing the carboxylic acid group.

Scientific Research Applications

Thiomorpholine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various chemicals and materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of thiomorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its sulfur atom can form bonds with other elements, facilitating the formation of new compounds. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Thiomorpholine: The parent compound, which lacks the carboxylic acid group.

    Thiomorpholine-3-carboxylic acid: The non-hydrochloride form of the compound.

    Morpholine: A structurally similar compound with an oxygen atom instead of sulfur.

Uniqueness: Thiomorpholine-3-carboxylic acid hydrochloride is unique due to the presence of both a sulfur atom and a carboxylic acid group. This combination imparts distinct chemical properties, making it valuable in various applications. Its hydrochloride form enhances its solubility and stability, further broadening its utility in research and industry.

Biological Activity

Thiomorpholine-3-carboxylic acid hydrochloride (TMCA-HCl) is a heterocyclic compound featuring a thiomorpholine ring, which includes both sulfur and nitrogen atoms. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. This article provides an overview of the biological activity of TMCA-HCl, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C5_5H10_10ClN2_2O2_2S
  • Molecular Weight : Approximately 183.7 g/mol
  • Physical State : White solid
  • Melting Point : 270-278°C

TMCA-HCl exhibits significant reactivity due to its thiomorpholine structure, which allows it to act as a nucleophile in various chemical reactions. This property is crucial for its biological interactions.

TMCA-HCl primarily functions as an inhibitor of specific enzymes, particularly proton pumps. This inhibition can lead to decreased gastric acid secretion, suggesting potential applications in treating conditions like gastroesophageal reflux disease (GERD) . Furthermore, TMCA-HCl may interact with various biological targets through:

  • Enzyme Inhibition : Blocking active sites on enzymes, thereby preventing their normal function.
  • Metal Coordination : Acting as a ligand to form stable complexes with metal ions, which can influence various biochemical pathways .

Antimicrobial and Antiviral Properties

Research indicates that TMCA-HCl possesses antimicrobial and antiviral activities. For instance, studies have shown its effectiveness against certain bacterial strains and viruses, making it a candidate for further exploration in drug development .

Cytotoxicity Studies

TMCA-HCl has been investigated for its cytotoxic effects on cancer cell lines. Notably, it has demonstrated cytotoxic properties against human leukemia cell lines, suggesting potential use as an anticancer agent. The compound's mechanism appears to involve apoptosis induction in treated cells .

Case Studies

  • Cytotoxic Activity Against Cancer Cell Lines
    • A study evaluated TMCA-HCl's effects on human acute lymphoblastic leukemia (CEM-13) and acute monocytic leukemia (U-937) cell lines.
    • Results indicated significant cytotoxicity with IC50_{50} values lower than those of standard chemotherapeutics like doxorubicin .
  • Proton Pump Inhibition
    • TMCA-HCl was tested for its ability to inhibit proton pumps in vitro.
    • The compound showed promising results in reducing acid secretion in gastric cells, indicating potential therapeutic applications for acid-related disorders .

Research Findings Overview

Activity TypeEffectivenessReference
CytotoxicityIC50_{50} < 10 µM against leukemia cells
Proton Pump InhibitionSignificant reduction in gastric acid secretion
Antimicrobial ActivityEffective against selected bacterial strains

Properties

IUPAC Name

thiomorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEBHEMVODXCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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